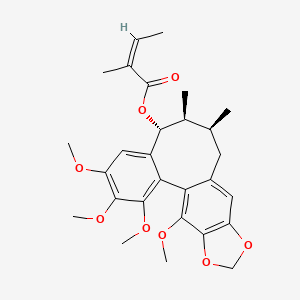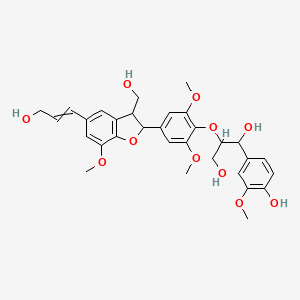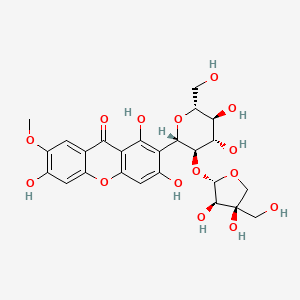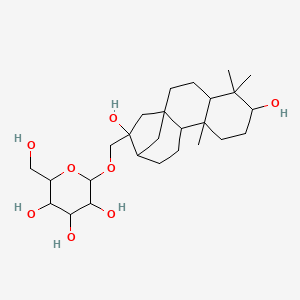
Suavioside A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Suavioside A is a diterpene glycoside . It is a natural product that can be found in the leaves of Rubus suavissimus . The molecular formula of Suavioside A is C26H44O8 .
Molecular Structure Analysis
The molecular structure of Suavioside A is characterized by 12 defined stereocentres . Its average mass is 484.623 Da and its monoisotopic mass is 484.303619 Da .Physical And Chemical Properties Analysis
Suavioside A is a powder that is stable under normal temperatures and pressures . It has a molecular weight of 484.63 g/mol . More specific physical and chemical properties like melting point, boiling point, and solubility would require experimental determination.Wissenschaftliche Forschungsanwendungen
Sweetness Profile : Suavioside A is identified as a sweet-tasting compound. It was isolated along with other similar glycosides from Rubus suavissimus, which varied in their taste profiles - some being sweet, others bitter, or tasteless (Ohtani et al., 1992).
Structural Analysis : The structure of Suavioside A was elucidated as 17-O-β-D-glucoside of ent-kaurane-3α, 16β, 17-triol, confirming its sweet taste (Hirono et al., 1990).
Cariogenicity Assessment : In a study exploring the effects of rubusoside (a major constituent of Rubus suavissimus) on Streptococcus mutans, it was found that rubusoside-treated S. mutans exhibited lower adherence and growth compared to sucrose, suggesting the potential of related compounds like Suavioside A as non-cariogenic sweeteners (Chu et al., 2016).
Phytochemical Isolation : A study on the polar fraction of Rubus suavissimus led to the isolation of Suavioside A along with other compounds, contributing to an understanding of the plant’s sweet taste and potential health benefits (Chaturvedula et al., 2012).
Quality Evaluation : An HPLC fingerprinting method was developed for the quality evaluation of Rubus suavissimus leaves, with Suavioside A being one of the key compounds used in the assessment, underscoring its importance in determining the quality of the plant (Chou et al., 2009).
Eigenschaften
IUPAC Name |
2-[(6,14-dihydroxy-5,5,9-trimethyl-14-tetracyclo[11.2.1.01,10.04,9]hexadecanyl)methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H44O8/c1-23(2)16-6-9-25-10-14(4-5-17(25)24(16,3)8-7-18(23)28)26(32,12-25)13-33-22-21(31)20(30)19(29)15(11-27)34-22/h14-22,27-32H,4-13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCTSUIMXVGYXPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC34CC(CCC3C2(CCC1O)C)C(C4)(COC5C(C(C(C(O5)CO)O)O)O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

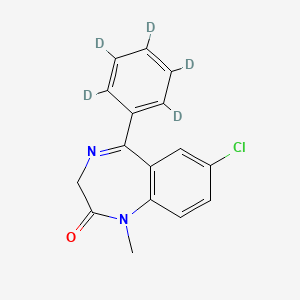
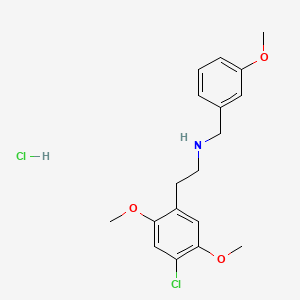

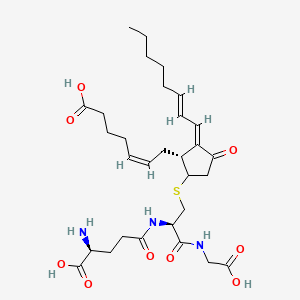
![methyl (2R)-2-(3,4-dichlorophenyl)-2-[(2R)-piperidin-2-yl]acetate;hydrochloride](/img/structure/B593417.png)


